![molecular formula C19H17FN4O2S2 B2770627 3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868973-83-5](/img/structure/B2770627.png)
3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
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Biological Activity
3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiadiazole ring linked to a phenethylamino group and a fluorinated benzamide moiety. This structural configuration is significant as it may contribute to the compound's biological activity through various molecular interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H19FN4O2S |
Molecular Weight | 410.5 g/mol |
CAS Number | 1021055-96-8 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Cell Cycle Modulation : Studies suggest that thiadiazole derivatives can induce cell cycle arrest in cancer cells, potentially through pathways involving cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound may promote apoptosis in malignant cells via intrinsic or extrinsic pathways.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies show that compounds similar to this compound have IC50 values ranging from 10 μM to 50 μM against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells .
- Mechanistic studies indicate that these compounds can induce cell cycle arrest at the G2/M phase and increase sub-G1 populations indicative of apoptosis .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents:
- Compounds with similar structures have been tested against various bacterial strains and exhibited potent antibacterial activity with MIC values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
Several studies illustrate the potential applications of thiadiazole derivatives:
- Study on Cancer Cell Lines : A recent study evaluated a series of thiadiazole derivatives for their antiproliferative effects on multiple cancer cell lines. Among them, compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values below 10 μM against MCF-7 cells .
- Antimicrobial Screening : Another study focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds showed remarkable activity with MIC values ranging from 0.5 to 8 μg/mL .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 3-fluoro-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating various thiadiazole derivatives, the compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent antiproliferative activity. The structural modifications of the thiadiazole ring were crucial for enhancing its biological activity.
Other Biological Activities
Besides antitumor effects, this compound may exhibit:
- Antimicrobial properties : Similar compounds have shown efficacy against bacterial strains.
- Anti-inflammatory effects : By modulating inflammatory pathways, it may reduce symptoms associated with chronic inflammation.
Recent Studies
- Thiadiazole Derivatives as Anticancer Agents : A comparative study highlighted that modifications in the thiadiazole structure significantly affect the compound's ability to inhibit cancer cell growth. The presence of specific functional groups was linked to increased potency against breast and lung cancer cell lines .
- Mechanistic Insights : Investigations into the molecular interactions revealed that these compounds might disrupt microtubule dynamics, akin to established chemotherapeutics like taxanes .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-fluoro-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-15-8-4-7-14(11-15)17(26)22-18-23-24-19(28-18)27-12-16(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBLALPOSPRLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.